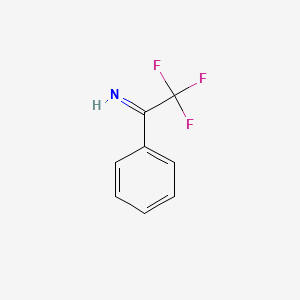

2,2,2-trifluoro-1-phenylethan-1-imine

Descripción general

Descripción

2,2,2-trifluoro-1-phenylethan-1-imine (TFPEI) is a versatile organic compound that has been widely studied due to its interesting chemical and physical properties. It has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers and as a drug in the treatment of certain medical conditions.

Aplicaciones Científicas De Investigación

Diastereoselective Synthesis

Optically active derivatives of 2,2,2-trifluoro-1-phenylethan-1-imine are involved in diastereoselective synthesis. They react with various carbanions diastereoselectively, leading to products with high optical purity in reactions such as hetero Diels–Alder addition and Mannich reaction (Takumi Kagawa et al., 2013).

Cycloaddition Reaction Mechanism

The compound plays a role in understanding the molecular mechanism of regiospecific [3 + 2] cycloaddition reactions. Studies involving its derivatives, such as (Z)-2,2,2-trifluoro-N-methylethan-1-imine oxide, aid in understanding the reaction mechanism and the role of C–O and C–S interactions in such processes (S. Emamian, 2015).

Polymerization Initiators

Certain trifluoromethanesulphonates derived from the compound serve as initiators in the polymerization of ethylenic monomers. These initiators are particularly useful due to their strong solvation with their conjugate acid in various solvents (D. Souverain et al., 1980).

Supramolecular Self-assembly

The compound can be part of a non-covalent synthon that exhibits strong capacity for supramolecular self-assembly, leading to gelation in organic solutions. This characteristic is primarily due to arene–perfluoroarene stacking and amide–amide hydrogen bonding interactions (Hui-Chun Wu et al., 2012).

Chemical Properties of Trifluoromethyl-substituted Heteroolefins

The compound is used to study the chemical properties of trifluoromethyl-substituted heteroolefins (Schiffs bases). It reacts with ring-substituted anilines to form imines, which have various applications, including reactions with other compounds to yield diverse derivatives (A. Haas et al., 1997).

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-phenylethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKKVNMGPXQGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

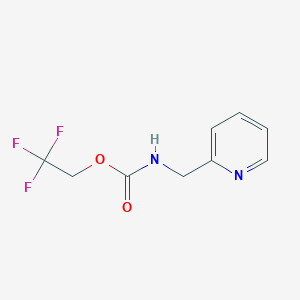

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)

![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)

![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)

![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)